Structural Differentiation: Cyclohexanecarboxamide at C-2 vs. Hydroxyl at C-3 in the Progenitor Flavonol (Compound 1)
CAS 883953-91-1 bears a cyclohexanecarboxamide substituent at the chromone C-2 position, replacing the C-3 hydroxyl group present in the progenitor flavonol 2-(benzo[d][1,3]dioxol-5-yl)-3-hydroxy-7-methoxy-chromen-4-one (compound 1). In the published SAR series, compound 1 exhibited anti-T. brucei EC₅₀ = 0.4 ± 0.1 μM, CC₅₀ >100 μM on THP-1 cells, and SI = 250 [1]. However, compound 1 also displayed CYP2D6 IC₅₀ = 0.05 μM and CYP1A2 IC₅₀ = 0.4 μM, representing significant off-target liability [1]. The amide replacement in CAS 883953-91-1 eliminates the free phenolic -OH that may contribute to CYP450 inhibition via hydrogen-bonding and redox cycling, and introduces a saturated cyclohexyl ring that increases steric bulk (molecular weight 391.4 vs. 312.3 for compound 1) and modulates logP . No direct anti-T. brucei or CYP inhibition data are available for CAS 883953-91-1; differentiation is based on structural inference from the published SAR series [1] and calculated physicochemical properties.
| Evidence Dimension | Molecular structure and inferred CYP liability at C-2/C-3 position |
|---|---|
| Target Compound Data | Cyclohexanecarboxamide at C-2; MW 391.4 g/mol; no free phenolic -OH; clogP ~3.8 (calculated) |
| Comparator Or Baseline | Compound 1 (2-(benzo[d][1,3]dioxol-5-yl)-3-hydroxy-7-methoxy-chromen-4-one): -OH at C-3; MW 312.3 g/mol; CYP2D6 IC₅₀ = 0.05 μM; CYP1A2 IC₅₀ = 0.4 μM; anti-T. brucei EC₅₀ = 0.4 μM |
| Quantified Difference | ΔMW = +79.1 g/mol; CYP2D6 IC₅₀ shift from 0.05 μM to undetermined (predicted reduction in CYP2D6 inhibition based on absence of free phenol); ΔclogP ≈ +0.5 to +1.0 (estimated) |
| Conditions | Structural comparison; CYP450 IC₅₀ data from recombinant human CYP isoforms measured for compound 1 [1]; physicochemical properties from ChemSrc |
Why This Matters
Procurement of CAS 883953-91-1 over compound 1 is warranted when researchers require a chromen-4-one probe with reduced predicted CYP450 inhibition liability while retaining the benzodioxole pharmacophore, particularly for in vivo PK studies where CYP2D6-mediated metabolism is a confounding factor.
- [1] Kuzikov, M. et al. SAR Studies and Biological Characterization of a Chromen-4-one Derivative as an Anti-Trypanosoma brucei Agent. ACS Med. Chem. Lett. 2019, 10 (4), 528–533. DOI: 10.1021/acsmedchemlett.8b00565. View Source
